N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
Description
N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a dioxane moiety
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
N-[1-(1,4-dioxan-2-ylmethyl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C16H25N3O2/c1-18(16-4-2-3-7-17-16)14-5-8-19(9-6-14)12-15-13-20-10-11-21-15/h2-4,7,14-15H,5-6,8-13H2,1H3 |
InChI Key |
KPJAEGQGDYPRHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2COCCO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxane moiety: This step involves the reaction of the piperidine derivative with a dioxane-containing reagent, often under reflux conditions.
Attachment of the pyridine ring: This final step can be accomplished through a nucleophilic substitution reaction, where the piperidine-dioxane intermediate reacts with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, under atmospheric or elevated pressure.
Substitution: Nucleophiles or electrophiles, under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Pharmacology: It can be studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
